![molecular formula C22H21F2N3O B2636426 (6-Fluoro-4-((1-(4-fluorophenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326867-77-9](/img/structure/B2636426.png)
(6-Fluoro-4-((1-(4-fluorophenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemical modification of the quinoline skeleton, resulting in improved therapeutic effects . This can include the incorporation of fluorine atoms at various positions of the benzene ring .Molecular Structure Analysis
Quinolines, including fluoroquinolones, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives often depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
Quinolines are generally highly soluble in water and other polar solvents . They exhibit both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .Mechanism of Action
Future Directions
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
[6-fluoro-4-[1-(4-fluorophenyl)ethylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-14(15-4-6-16(23)7-5-15)26-21-18-12-17(24)8-9-20(18)25-13-19(21)22(28)27-10-2-3-11-27/h4-9,12-14H,2-3,10-11H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWQYCOWKYMUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((1-(4-fluorophenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone |
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